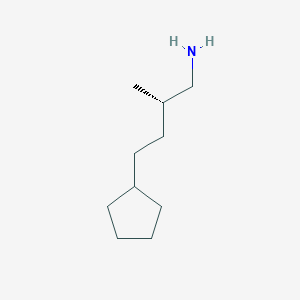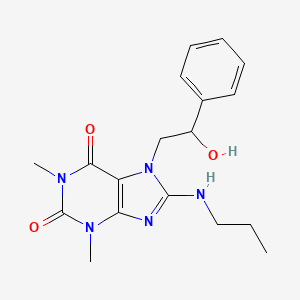![molecular formula C15H16FNOS B2772500 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034521-20-3](/img/structure/B2772500.png)
5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of similar bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-601 and AMG 221 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .Applications De Recherche Scientifique
Cyclopropane Derivatives and Bicyclic [2.2.1]heptane Compounds in Research
Cyclopropane derivatives, including those with complex bicyclic structures, are of significant interest in scientific research due to their unique chemical properties and potential for pharmaceutical development. These compounds often serve as key intermediates in the synthesis of more complex molecules with desirable biological activities.
Chemical Transformations and Synthetic Applications
Studies on cyclopropane derivatives, such as the review on the oxyfunctionalization of CH2-groups activated by adjacent three-membered rings, highlight the importance of these compounds in synthetic organic chemistry. The ability to efficiently modify cyclopropane-containing hydrocarbons opens up pathways to create carbonylcyclopropanes and other valuable synthetic intermediates, which can be pivotal in drug development and other chemical synthesis applications (Sedenkova et al., 2018).
Pharmacological Research and Drug Development
The study of norbornane compounds, which share structural similarities with the bicyclic [2.2.1]heptane core, underscores their potential in pharmaceutical research. These compounds have been investigated for their medicinal properties and as models for studying structure-activity relationships due to their voluminous, bicyclic carbon skeleton and fixed substituent positions (Buchbauer & Pauzenberger, 1991).
Environmental and Biological Interactions
Research on hexabromocyclododecanes (HBCDs), although not directly related to the queried compound, illustrates the environmental persistence and biological impact of brominated cyclic hydrocarbons. Understanding the environmental behavior and toxicological profile of such compounds is crucial for assessing their safety and ecological effects (Covaci et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNOS/c16-11-3-1-10(2-4-11)15(5-6-15)14(18)17-8-13-7-12(17)9-19-13/h1-4,12-13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYZZUUWSKVAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4CC3CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2772417.png)
![1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2772418.png)
![Tert-butyl N-[1-[[(2-chloroacetyl)amino]methyl]cyclopentyl]carbamate](/img/structure/B2772419.png)

![3-[2-Oxo-2-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2772422.png)
![N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772423.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2772428.png)
![2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2772431.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride](/img/structure/B2772435.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2772438.png)
![[4-(2-furylcarbonyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2772439.png)